

# Vorolanib and Liver Enzyme Elevation: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vorolanib

CAS No.: 1013920-15-4

Cat. No.: S546867

[Get Quote](#)

Liver enzyme elevation, particularly in **alanine aminotransferase (ALT)** and **aspartate aminotransferase (AST)**, is a documented side effect of **Vorolanib**. The incidence and severity can vary based on the dose and combination with other drugs [1] [2].

The table below summarizes key findings from clinical studies on **Vorolanib**-related liver enzyme elevations:

Study Description	Dosing Regimen	Incidence & Grade of Liver Enzyme Elevation	Management & Outcome
-------------------	----------------	---	----------------------

| Phase 1b with CPIs [1] | 300 mg or 400 mg daily + Pembrolizumab/Nivolumab | **Most common TRAEs:** Lymphopenia, leukopenia, fatigue, **ALT elevation (n=5)**. Most toxicities were **Grade 1-2**. **DLTs at 400 mg:** Included **G3 AST elevation**. | **Vorolanib 300 mg daily** established as the Recommended Phase 2 Dose (RP2D) due to better tolerability. | Phase I for nAMD [2] | 25 mg to 100 mg daily (monotherapy) | TRAEs: **80.5%** of participants. Grade  $\geq 3$  TRAEs: **29.3%** of participants. **Two DLTs** observed (in 75 mg & 100 mg cohorts). | The Maximum Tolerated Dose (MTD) **was not reached**. No fatal TRAEs reported. |

## Frequently Asked Questions (FAQs)

**Q1: What is the clinical significance of liver enzyme elevation with Vorolanib?** Most events are low-grade (G1-2) and manageable with monitoring. However, dose-limiting toxicities (DLTs) involving **Grade 3 AST elevation** have been observed at higher doses (400 mg), especially in combination therapy, underscoring the need for vigilant liver function monitoring [1].

**Q2: Are there any recommended dosing strategies to mitigate this risk?** Clinical trials have established **300 mg daily** as the RP2D when combined with checkpoint inhibitors and found doses up to **100 mg daily** as monotherapy were tolerated without reaching a maximum tolerated dose, suggesting a lower dose may offer a better safety profile [1] [2].

**Q3: How should liver function be monitored in patients on Vorolanib?** **Regular monitoring of liver function tests (LFTs)**, including ALT and AST, is recommended. Any significant liver-related symptoms or test abnormalities should be promptly evaluated by a healthcare provider to determine the appropriate course of action, which may include dose interruption, reduction, or discontinuation [3] [2].

## Troubleshooting & Monitoring Guide

**Problem:** Asymptomatic, low-grade (G1-2) elevation of ALT/AST on routine blood work.

- **Action Plan:**
  - **Confirm:** Repeat LFTs to confirm the elevation.
  - **Monitor:** Continue scheduled **Vorolanib** doses with increased frequency of LFT monitoring (e.g., every 2-3 weeks).
  - **Rule Out:** Exclude other causes of liver injury (e.g., other medications, viral hepatitis).
  - **Maintain Dose:** If stable or improving, the current dose can typically be maintained.

**Problem:** Symptomatic hepatotoxicity or Grade  $\geq 3$  elevation of ALT/AST (exceeding 5 times the upper limit of normal).

- **Action Plan:**
  - **Immediately Interrupt Vorolanib** dosing.
  - **Provide Supportive Care** and conduct a thorough medical evaluation.
  - **Close Monitoring** of LFTs, symptoms, and synthetic liver function until resolution to G1 or baseline.
  - **Dose Modification:** After resolution, consider restarting **Vorolanib** at a **reduced dose** if clinically warranted. If severe toxicity recurs, **permanent discontinuation** of **Vorolanib** should be considered.

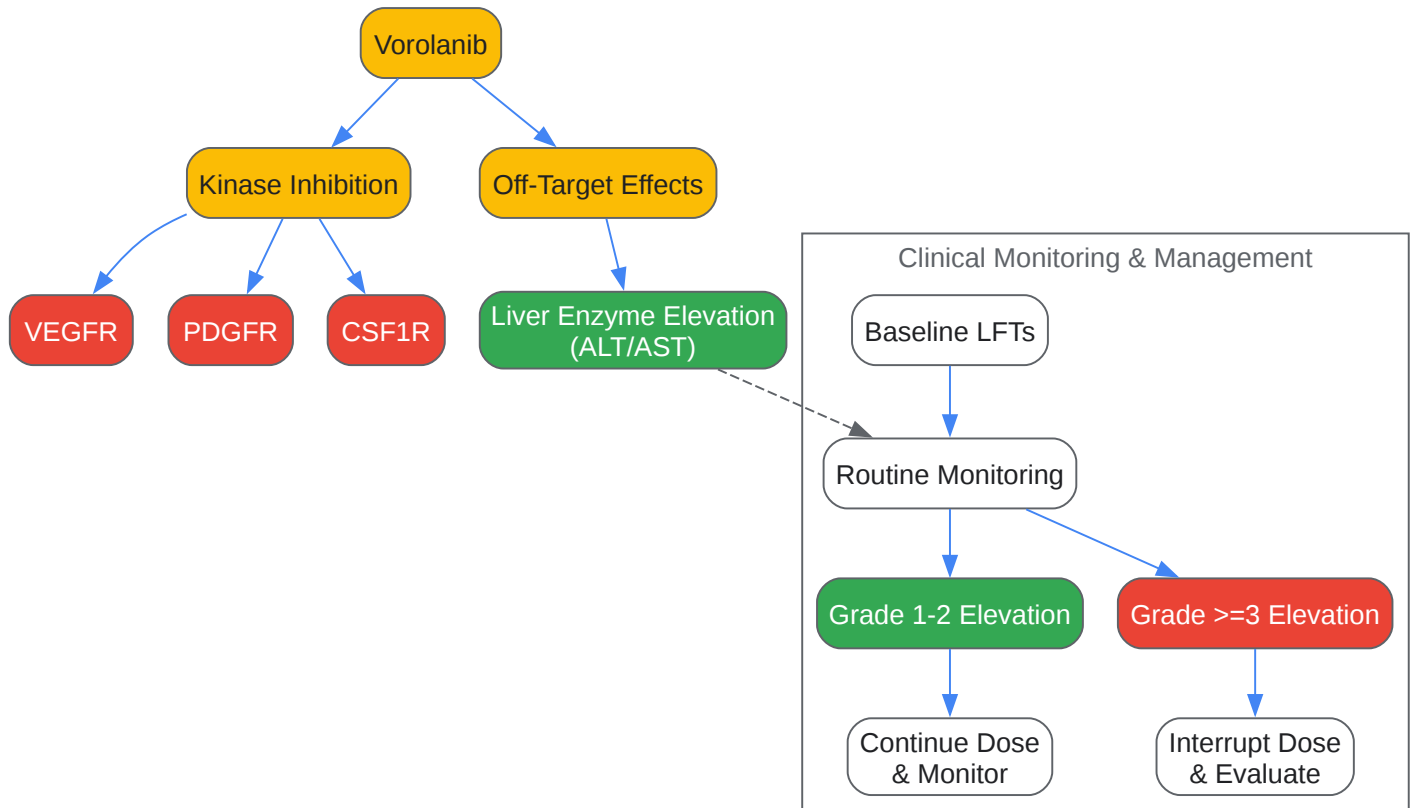
## Experimental Protocol: Monitoring Liver Function in Preclinical Studies

For researchers investigating **Vorolanib** in animal models, incorporating liver safety endpoints is crucial.

- **Objective:** To evaluate the potential hepatotoxic effects of **Vorolanib** in a mouse xenograft model.
- **Materials:**
  - Animal model (e.g., mouse xenograft models such as MV-4-11, A549, 786-O) [4].
  - **Vorolanib**, suspended in a suitable vehicle.
  - Equipment for blood collection (e.g., retro-orbital or terminal cardiac puncture).
  - Clinical Chemistry Analyzer for measuring serum ALT and AST levels.
- **Methodology:**
  - **Dosing:** Administer **Vorolanib** at various doses (e.g., based on efficacious doses from literature, such as 160 mg/kg bid) and a vehicle control to groups of mice [4].
  - **Blood Collection:** Collect blood samples at predetermined time points (e.g., pre-dose, at the end of the dosing period).
  - **Serum Preparation:** Centrifuge blood samples to isolate serum.
  - **Biochemical Analysis:** Process serum samples according to the analyzer's protocol to quantify ALT and AST levels.
  - **Data Analysis:** Compare mean ALT and AST values between the treatment and control groups using appropriate statistical tests (e.g., Student's t-test). Significant increases (e.g.,  $p < 0.05$ ) in the treatment group indicate drug-induced liver injury.

## Mechanism and Monitoring Workflow

The following diagram illustrates the mechanism of **Vorolanib**-induced liver enzyme elevation and the corresponding clinical monitoring workflow, integrating the described protocols.



Click to download full resolution via product page

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase 1b trial of anti-VEGF/PDGFR vorolanib combined ... [pmc.ncbi.nlm.nih.gov]
2. Safety and tolerability of oral vorolanib for neovascular (wet ... [nature.com]

3. What are the side effects of Vorolanib? [synapse.patsnap.com]

4. Vorolanib, a novel tyrosine receptor kinase ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vorolanib and Liver Enzyme Elevation: A Technical Overview].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b546867#vorolanib-adverse-events-liver-enzyme-elevation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)